3-nitro-N'-octanoylbenzohydrazide
Overview
Description
3-nitro-N’-octanoylbenzohydrazide is an organic compound with the molecular formula C15H21N3O4 It is a derivative of benzohydrazide, featuring a nitro group and an octanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-octanoylbenzohydrazide typically involves the nitration of benzohydrazide followed by the acylation with octanoyl chloride. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzohydrazide molecule. The acylation step involves reacting the nitrated benzohydrazide with octanoyl chloride in the presence of a base such as pyridine to form the final product .
Industrial Production Methods
While specific industrial production methods for 3-nitro-N’-octanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-N’-octanoylbenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Hydrolysis: Octanoic acid and 3-nitrobenzohydrazide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe for studying enzyme-catalyzed reactions involving nitro compounds.
Mechanism of Action
The mechanism of action of 3-nitro-N’-octanoylbenzohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The octanoyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane-associated processes. The benzohydrazide moiety can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzohydrazide: Lacks the octanoyl chain, making it less lipophilic.
N’-octanoylbenzohydrazide: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
3-nitro-N’-acetylbenzohydrazide: Has a shorter acyl chain, affecting its solubility and interaction with lipid membranes.
Uniqueness
3-nitro-N’-octanoylbenzohydrazide is unique due to the combination of its nitro group and octanoyl chain. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds cannot. The presence of the nitro group enhances its reactivity, while the octanoyl chain increases its lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-nitro-N'-octanoylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-2-3-4-5-6-10-14(19)16-17-15(20)12-8-7-9-13(11-12)18(21)22/h7-9,11H,2-6,10H2,1H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPSQTRMLUQVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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